Glycylhistamine Glycylhistamine
Brand Name: Vulcanchem
CAS No.: 69449-18-9
VCID: VC1622248
InChI: InChI=1S/C7H12N4O.2ClH/c8-3-7(12)10-2-1-6-4-9-5-11-6;;/h4-5H,1-3,8H2,(H,9,11)(H,10,12);2*1H
SMILES: C1=C(NC=N1)CCNC(=O)CN.Cl.Cl
Molecular Formula: C7H14Cl2N4O
Molecular Weight: 241.12 g/mol

Glycylhistamine

CAS No.: 69449-18-9

Cat. No.: VC1622248

Molecular Formula: C7H14Cl2N4O

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Glycylhistamine - 69449-18-9

Specification

CAS No. 69449-18-9
Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12 g/mol
IUPAC Name 2-amino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide;dihydrochloride
Standard InChI InChI=1S/C7H12N4O.2ClH/c8-3-7(12)10-2-1-6-4-9-5-11-6;;/h4-5H,1-3,8H2,(H,9,11)(H,10,12);2*1H
Standard InChI Key ZMGBVGSXYKACOZ-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCNC(=O)CN.Cl.Cl
Canonical SMILES C1=C(NC=N1)CCNC(=O)CN.Cl.Cl

Introduction

Chemical Structure and Identification

Glycylhistamine represents a unique molecular entity that combines structural elements of both glycine and histamine. While glycylhistidine contains histidine with its carboxyl group, glycylhistamine incorporates histamine which lacks this carboxyl functionality, resulting in distinct chemical behavior .

The molecular structure of glycylhistamine would feature:

  • A glycine component (H₂N-CH₂-CO-)

  • An amide bond connecting to histamine

  • The characteristic imidazole ring of histamine

  • Presumed molecular formula of C₇H₁₂N₄O

  • Estimated molecular weight of approximately 168.20 g/mol

This structure positions glycylhistamine as an intermediate between simple amino acids and more complex peptides, with functional groups that enable various chemical interactions.

Comparative Analysis with Related Compounds

Understanding glycylhistamine requires examination of structurally similar compounds that have been more extensively characterized. The table below presents a comparative analysis:

PropertyGlycylhistamineGlycylhistidineHistidylglycineHistamine
Molecular FormulaC₇H₁₂N₄O (inferred)C₈H₁₂N₄O₃C₈H₁₂N₄O₃C₅H₉N₃
Molecular Weight~168.20 g/mol212.21 g/mol 212.21 g/mol 111.15 g/mol
Primary StructureGlycine-histamineGlycine-histidineHistidine-glycineEthylamine-imidazole
ClassificationPseudopeptideDipeptideDipeptideBiogenic amine
Biological RoleMetal chelation (inferred)Metabolite Metabolite Signaling molecule

Glycylhistidine, the most closely related dipeptide, is documented as "a dipeptide formed from incomplete breakdown of protein digestion or protein catabolism" . Unlike glycylhistamine, it contains the full histidine amino acid rather than histamine.

Metal-Binding Properties

The imidazole ring present in glycylhistamine's structure suggests significant metal-binding capabilities, similar to those observed in histidine-containing peptides. Research on related compounds demonstrates coordination with various metal ions:

Metal Ion Coordination

Studies on similar histamine-containing pseudopeptides reveal distinctive metal binding patterns that may parallel those of glycylhistamine :

Metal IonProbable Coordination SitesExpected Complex Formation
Cu(II)Terminal amino group, amide nitrogen, imidazole N³Square planar geometry
Ni(II)Terminal amino group, amide nitrogen, imidazole N³pH-dependent geometry
Co(II)Terminal amino group, imidazole nitrogenMacrochelate coordination
Zn(II)Terminal amino group, imidazole nitrogenTetrahedral coordination

Research on related compounds indicates that "in the case of Ni(II) and Cu(II) at physiological pH, the MLH-2 species is predominant with four nitrogen coordination sites" . This suggests glycylhistamine would likely form stable metal complexes, potentially serving as a metal ion chelator in biological systems.

Acid-Base Properties

The acid-base behavior of glycylhistamine would derive from multiple protonation sites, particularly the imidazole ring. Based on studies of histamine and histidine-containing peptides:

Protonation States

The imidazole group typically exhibits a pKₐ value around 6-7, making it particularly responsive to physiological pH fluctuations . This suggests glycylhistamine would demonstrate pH-dependent behavior critical to its biological function.

For both histidine and histamine, "the rate–pH profiles are indicative of hydroxide ion attack on both the protonated and 'neutral' species" . Similar behavior would be expected for glycylhistamine, with its protonation state significantly affecting its chemical reactivity and biological interactions.

Analytical Detection Methods

Several analytical approaches would be suitable for glycylhistamine characterization, based on methods used for related compounds:

Spectrophotometric Analysis

UV-Vis spectrophotometry could detect glycylhistamine, particularly when forming complexes with transition metals. Research on histamine detection demonstrates that "histamine-based complex reaction with Ni(II) and alizarin red S" produces distinctive spectral signatures .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry would likely provide sensitive and specific detection of glycylhistamine, similar to methods developed for histamine detection .

Nuclear Magnetic Resonance

¹H-NMR would be particularly valuable for structural confirmation and investigation of metal complexation behavior. Studies on histidine-containing compounds demonstrate that "the macro- and microprotonations have been determined by combined potentiometric and ¹H-NMR methods" , an approach that would be applicable to glycylhistamine.

Synthesis and Preparation

The synthesis of glycylhistamine would likely follow established peptide coupling methodologies, adapted for the reaction between glycine and histamine:

  • Protection of the glycine carboxyl group

  • Activation of the glycine carboxyl group

  • Coupling with histamine

  • Deprotection to yield glycylhistamine

This synthetic approach parallels methods used to create similar pseudopeptides mentioned in the literature .

Future Research Directions

Several promising avenues for future glycylhistamine research include:

  • Comprehensive synthesis and structural characterization

  • Determination of precise metal-binding constants

  • Receptor binding studies comparing glycylhistamine with histamine

  • Investigation of potential enzymatic synthesis pathways

  • Exploration of its presence in biological systems

These research directions would address current knowledge gaps and fully establish glycylhistamine's place in the landscape of histamine derivatives and their biochemical significance.

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